molecular formula C6H3Br2N3 B2621495 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine CAS No. 1227628-69-4

5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine

Numéro de catalogue: B2621495
Numéro CAS: 1227628-69-4
Poids moléculaire: 276.919
Clé InChI: UTAQHPPCKRKXAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of two bromine atoms at the 5th and 6th positions of the pyrazolo[4,3-b]pyridine ring system. It is a valuable research chemical used in various scientific studies due to its unique structural and chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine typically involves the bromination of 1h-pyrazolo[4,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine is utilized in several scientific research fields:

Mécanisme D'action

The mechanism by which 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 3,6-Dibromo-1h-pyrazolo[4,3-c]pyridine
  • 3,7-Dibromo-1h-pyrazolo[4,3-c]pyridine
  • 1h-Pyrazolo[3,4-b]pyridine derivatives

Uniqueness

5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives. This uniqueness makes it a valuable compound for targeted research applications .

Activité Biologique

5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound notable for its unique bromination pattern and diverse biological activities. This compound is part of the pyrazolopyridine family and has garnered attention due to its potential as a therapeutic agent in various medical applications.

Chemical Structure and Properties

The structure of this compound features two bromine atoms at the 5th and 6th positions of the pyrazolo ring. This specific arrangement influences its chemical reactivity and biological activity, making it a valuable compound for research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions often involve:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, effectively blocking their activity. This is achieved through hydrogen bonding and hydrophobic interactions with target proteins.
  • Protein-Ligand Interactions : It plays a role in modulating protein functions by altering ligand binding dynamics.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness against several biological targets:

  • TBK1 Inhibition : Research identified derivatives of pyrazolo[3,4-b]pyridine as potent TBK1 inhibitors. For instance, a related compound exhibited an IC50 value of 0.2 nM against TBK1, indicating strong inhibitory potential in immune response modulation and cancer therapy applications .
  • Antitumor Activity : Compounds derived from this compound have shown promise as dual inhibitors of FLT3 and CDK4 kinases, with one optimized derivative demonstrating IC50 values of 11 nM for FLT3 and 7 nM for CDK4. In xenograft models, this compound inhibited tumor growth by 67% .
  • Antitubercular Activity : A study explored the antitubercular effects of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. Certain derivatives showed promising activity in vitro, indicating potential for treating tuberculosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. SAR studies have revealed that specific substitutions at various positions on the pyrazolo ring enhance or diminish biological efficacy. For example:

  • Substituents such as methyl or phenyl groups at certain positions have been associated with increased potency against targeted kinases.
  • The presence of halogens or functional groups can alter the compound's lipophilicity and binding affinity to target proteins.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other similar compounds within the pyrazolopyridine class:

Compound NameBiological ActivityIC50 Values (nM)Notes
This compound Dual FLT3/CDK4 inhibitor11 (FLT3), 7 (CDK4)Effective in xenograft models
3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine Moderate enzyme inhibition-Less potent compared to dibrominated analogs
Glumetinib c-Met inhibitor-Potential antineoplastic activity
VU0418506 mGluR4 positive allosteric modulator-Modulates glutamate receptor activity

Propriétés

IUPAC Name

5,6-dibromo-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-4-5(2-9-11-4)10-6(3)8/h1-2H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAQHPPCKRKXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Br)Br)C=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-3-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (60 mg), the title compound was isolated as a white solid (51 mg, 56%). MS (ES): M/Z [M+H]=546. 1H NMR: (400 MHz, DMSO-d6): 1.68 (s, 3H), 5.15 (d, J=13.6 Hz, 1H), 5.16 (d, J=13.6 Hz, 1H), 7.53 (d, J=8.4 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H), 8.74 (s, 1H), 8.78 (s, 1H) and 8.96 (s, 1H). 19F NMR (376 MHz, DMSO-d6): −57.1 (s, 3F). 2-Amino-3-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (260 mg, 86%; MS (ES): M/Z [M+H]=360) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (280 mg). 1-(5,6-Dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (300 mg) was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine (1.18 g). 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.18 g, 75%) was prepared using a procedure similar to that described in Example 182 part f except starting from 3-amino-5,6-dibromo-2-methylpyridine (1.5 g) and using toluene instead of chloroform. 3-Amino-5,6-dibromo-2-methylpyridine (2.53 g, 89%) was prepared by bromination of 3-amino-5-bromo-2-methylpyridine (2 g, described in Example 182) with N-bromosuccinimide (2.1 g) in acetonitrile (80 mL) at 50° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
280 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.18 g
Type
reactant
Reaction Step Six
Quantity
1.5 g
Type
reactant
Reaction Step Seven

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.